molecular formula C5H8N2OS B1323127 4-(Methoxymethyl)-1,3-thiazol-2-amine CAS No. 640768-40-7

4-(Methoxymethyl)-1,3-thiazol-2-amine

Cat. No. B1323127
CAS RN: 640768-40-7
M. Wt: 144.2 g/mol
InChI Key: YLYDMVVGZJUBDE-UHFFFAOYSA-N
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Description

The compound 4-(Methoxymethyl)-1,3-thiazol-2-amine is a thiazole derivative, which is a class of compounds known for their heterocyclic structure containing both sulfur and nitrogen within the same ring. Thiazoles are of significant interest in medicinal chemistry due to their diverse biological activities and their presence in various biologically active compounds .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, novel 2-aminothiazole derivatives have been synthesized by reacting 4-methoxy-3-methylphenyl-4-oxobutenoic acid with thiourea derivatives . Additionally, the synthesis of 2-amino-4-(methoxymethyl)thiazole-5-carboxylic acid Me ester has been reported, providing insights into the synthetic routes for methoxymethyl-substituted thiazoles . The preparation of related compounds, such as 2-methoxycarbonimidoyl and 2-amidino-3-imino-5-ethoxy-Δ^4-1,2,4-thiadiazolines, involves the reaction of potassium ethoxythiocarbonylcyanamide with N-chloro compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using techniques such as X-ray diffraction, IR, ^1H NMR, and elemental analysis. For example, the crystal structure of a monoazo dye containing a methoxy group has been characterized, providing valuable information on the geometry and intermolecular interactions of such compounds . Similarly, the crystal structure of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine has been determined, revealing the presence of intermolecular hydrogen bonds and π-π contacts .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. The reactivity of 4-hydroxy-1,3-thiazole derivatives towards acetic anhydride and bromine has been studied, showing the potential for further functionalization . The aminomethylation of 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one and its spiro analogs has been found to be accompanied by cyclization, leading to the formation of tetrahydrotriazine rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, the synthesis and structure of 2-amino-4-(methoxymethyl)thiazole-5-carboxylic acid Me ester reveal that the compound exhibits different conformations due to the rotational positions of the methoxymethyl substituents, which affect its intermolecular contacts . The crystallographic data of related compounds provide insights into their solid-state properties, such as hydrogen bonding patterns and crystal packing .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structure of related compounds to 4-(Methoxymethyl)-1,3-thiazol-2-amine have been studied extensively. For instance, Kennedy et al. (1999) reported on the crystallographic data and atomic coordinates of a similar compound, highlighting different conformations due to rotational positions of methoxymethyl substituents (Kennedy et al., 1999).

Antifungal Properties

  • Research by Jafar et al. (2017) found that derivatives of 4-methoxy-N, N-dimethylpyrimidin, which structurally relate to 4-(Methoxymethyl)-1,3-thiazol-2-amine, demonstrated antifungal effects against species like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Chemical Reactions and Applications

  • Gebert et al. (2003) studied the reaction of N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine under sonication, forming reactive azomethine ylides that yield spirocyclic 1,3-thiazolidines, showcasing the compound's utility in synthesizing complex structures (Gebert et al., 2003).

Anticancer Evaluation

  • The anticancer properties of derivatives of thiazol-4-amine have been explored. Yakantham et al. (2019) synthesized and tested compounds for their activity against various human cancer cell lines, demonstrating the potential of these derivatives in cancer research (Yakantham et al., 2019).

Mannich Reaction Applications

  • The application in the Mannich reaction was explored by Ramsh et al. (2006), who found that aminomethylation of related compounds is accompanied by cyclization, indicating potential uses in synthetic organic chemistry (Ramsh et al., 2006).

Catalytic Synthesis

  • Shahbazi-Alavi et al. (2019) used a compound structurally similar to 4-(Methoxymethyl)-1,3-thiazol-2-amine for the synthesis of 1,3-thiazoles, illustrating its role as a catalyst in chemical synthesis (Shahbazi-Alavi et al., 2019).

properties

IUPAC Name

4-(methoxymethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-8-2-4-3-9-5(6)7-4/h3H,2H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYDMVVGZJUBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630549
Record name 4-(Methoxymethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethyl)-1,3-thiazol-2-amine

CAS RN

640768-40-7
Record name 4-(Methoxymethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methoxymethyl)-1,3-thiazol-2-amine
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Synthesis routes and methods I

Procedure details

Sodium hexamethyldisilazide (10M in THF, 0.67 mL, 0.67 mmol) was added to a solution of 4-(chloromethyl)-1,3-thiazol-2-amine (J. Indian Chem. Soc. 1960, 37, 241; 100 mg, 0.67 mmol) in methanol (5 mL) followed by stirring under argon at ambient temperature for 72 h. The solvent was then removed under reduced pressure and the residue was taken up in saturated aqueous sodium hydrogencarbonate (20 mL) and ethyl acetate (50 mL). The organic layer was separated then dried (MgSO4); filtered and evaporated. Purification by column chromatography, eluting with 80% to 100% ethyl acetate in hexanes, afforded the title compound as a colourless oil (20 mg, 21%).
Quantity
0.67 mL
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100 mg
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5 mL
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Yield
21%

Synthesis routes and methods II

Procedure details

1,3-Dibromoacetone (15 g, 52 mmol) and thiourea (4.05 g, 53.2 mmol, 1.02 equiv.) in methanol were refluxed overnight. The reaction mixture was diluted with water and the pH was adjusted to 1 with HCl 25%, followed by extraction with ethyl acetate. The pH of the aqueous layer was adjusted to 8-9 using solid sodium carbonate. The aqueous layer was extracted with ethyl acetate, and the combined organic extracts were washed with brine, dried over magnesiumsulfat dihydrate, filtered and evaporated. The crude product was purified on silica-gel (NH2-modified) with ethyl acetate/n-heptane as eluent yielding a white solid: 340 mg. MS (ES) m/e 145 (M+H)
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15 g
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4.05 g
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Synthesis routes and methods III

Procedure details

A solution of 1-methoxypropan-2-one (20.3 g, 231 mmol) in 200 mL of MeOH was added to a 250 mL round-bottom flask. The flask was then immersed in an ice-water bath. Br2 was added dropwise to the reaction mixture through an addition funnel. After the addition, the addition funnel was rinsed with 50 mL MeOH, and the reaction mixture was stirred for 20 minutes at 0° C. The ice-water bath was then removed, and the reaction mixture was stirred for two more hours. Thiourea (18 g, 231 mmol) was then added to the reaction mixture, and the reaction was heated at reflux overnight. The reaction was concentrated, and saturated sodium bicarbonate and solid sodium carbonate were used to adjust the pH to 8-9. The resulting mixture was then extracted three times with 200 mL portions of EtOAc. The organic layers were concentrated and then purified by recrystallization to give 4-(methoxymethyl)thiazol-2-amine (11 g, 33% yield over two steps). MS m/z: 145 (M+1).
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20.3 g
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200 mL
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18 g
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Synthesis routes and methods IV

Procedure details

1,3-Dibromo-propan-2-one (9 g, 42 mmol) was dissolved in methanol. (90 mL) followed by the addition of thiourea (3.2 g, 42.5 mmol) and the dark colored mixture was refluxed overnight. The solvent was then removed under reduced pressure and the remaining oil was dissolved in an ethyl acetate/water. The mixture was acidified with 1N HCl to pH 1 and extracted with three portions of ethyl acetate. The aqueous layer was then treated with solid sodium carbonate to pH 8 and again extracted with three portions of ethyl acetate. The combined, organic extracts were washed with water and brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure to give the crude product. After purification on silica gel (NH2-modified) with ethyl acetate/n-hepatane as eluents, the desired fractions were combined and concentrated under reduced pressure to yield a solid which was stirred in diethyl ether, filtered and dried to give the title compound as a light brown solid. (0.53 g, 9% yield) MS (ISP): m/e 145.1 (M−H)+
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9 g
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3.2 g
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9%

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